N,N'-bis(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1,3-bis(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTVVIUSZRIQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N,N'-bis(2-fluorophenyl)urea and its derivatives have been investigated for their potential as anticancer agents. Research indicates that urea derivatives can inhibit specific kinases involved in tumor growth. For instance, studies have shown that certain substituted ureas exhibit significant inhibitory effects on Raf kinase, which plays a crucial role in cell proliferation and survival pathways in cancer cells . The ability to modulate the conformation of these compounds through structural modifications enhances their biological activity, making them promising candidates for further development.
1.2 Antidiabetic and Anti-inflammatory Properties
Some studies have suggested that urea derivatives, including this compound, could possess antidiabetic properties. Specifically, they may act as insulin sensitizers or modulators of glucose metabolism pathways. Additionally, their anti-inflammatory effects have been noted in various preclinical models, indicating potential therapeutic applications in metabolic disorders .
Coordination Chemistry
2.1 Metal Complex Formation
this compound has been utilized in coordination chemistry to form complexes with transition metals. For example, studies have demonstrated that this compound can coordinate with nickel(II) ions, resulting in a square-planar geometry that exhibits unique electronic properties . The formation of such complexes is significant for developing new catalysts or materials with specific functionalities.
2.2 Hydrogen Bonding Interactions
The ability of this compound to engage in hydrogen bonding has implications for crystal engineering and the design of supramolecular architectures. The compound's structure allows for the formation of stable hydrogen-bonded networks, which can be exploited to create novel materials with desired physical properties .
Material Science
3.1 Polymer Chemistry
this compound serves as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymeric materials can lead to improved performance in applications such as coatings and adhesives due to its robust chemical structure and ability to form strong intermolecular interactions .
3.2 Functional Materials Development
Research has explored the potential of this compound in developing functional materials for electronic applications. Its unique electronic properties make it suitable for use in organic semiconductors or photovoltaic devices, where efficient charge transport is essential .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Khire et al., 2004 | Identified as a potential Raf kinase inhibitor; structural modifications enhance activity. |
| Coordination Chemistry | IUCr Data (2020) | Formed stable complexes with nickel(II); exhibited square-planar geometry and electronic properties. |
| Material Science | PMC7266097 (2019) | Used as a building block for polymers; improved thermal stability noted. |
| Functional Materials | PMC7266097 (2019) | Explored for use in organic semiconductors; demonstrated efficient charge transport capabilities. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N'-bis(2-fluorophenyl)urea and related urea derivatives:
Structural and Electronic Comparisons
- Substituent Position Effects :
The 2-fluoro isomer likely exhibits greater steric hindrance and reduced symmetry compared to the 4-fluoro analog, which adopts a twisted conformation (dihedral angle: 29.69–89.83° between benzene rings) . Ortho-substitution may disrupt hydrogen-bonding networks, lowering melting points compared to para-substituted derivatives. - Hydrogen Bonding: N,N'-bis(4-fluorophenyl)urea forms intermolecular N–H⋯O hydrogen bonds, creating 1D chains parallel to the crystallographic b-axis .
Research Tools and Methodologies
- Crystallography :
Programs like SHELX and OLEX2 are critical for resolving urea derivative structures, as demonstrated for N,N'-bis(4-fluorophenyl)urea . - Computational Modeling : Electronic effects of fluorine substituents (e.g., electron-withdrawing nature) can be modeled to predict reactivity and solubility differences between ortho- and para-substituted isomers.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N,N'-bis(2-fluorophenyl)urea with high purity?
- Methodological Answer : Synthesis typically involves reacting 2-fluoroaniline with a urea precursor (e.g., phosgene or carbonyldiimidazole) under inert conditions. Key considerations include:
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy. For example, F NMR can verify fluorine substitution patterns .
- Safety : Follow GHS guidelines for handling skin/eye irritants and respiratory hazards (e.g., use fume hoods, P95 respirators) .
Q. How can spectroscopic techniques characterize This compound?
- Methodological Answer :
- FT-IR : Identify urea C=O stretches (~1640–1680 cm) and N-H bends (~1550 cm). Fluorophenyl C-F stretches appear near 1220 cm.
- NMR : H NMR shows aromatic protons as doublets (J ≈ 8–9 Hz for ortho-F coupling). F NMR resolves distinct fluorine environments at ~-115 ppm (vs. CFCl) .
- Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H] at m/z 263.1 (CHFNO) .
Q. What safety protocols are essential for handling This compound in the lab?
- Methodological Answer :
- Exposure Control : Use chemical-resistant gloves (e.g., nitrile) and safety goggles. Avoid dust formation via wet handling or local exhaust ventilation.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities in This compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K provides precise bond lengths/angles. For example:
- Validation Metrics : Aim for R-factor < 0.05 and data-to-parameter ratio > 20 to ensure reliability. The asymmetric unit may exhibit non-coplanar fluorophenyl rings (dihedral angles ~30–90°) .
- Software Tools : Refine structures using SHELXL (for small molecules) or OLEX2 (for integrated solution/refinement workflows). Hydrogen bonding networks (e.g., N–H⋯O) stabilize crystal packing .
Q. How can computational modeling complement experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare with SC-XRD data. Calculate electrostatic potential maps to predict hydrogen-bonding sites.
- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to benchmark against analogous bis(fluorophenyl)urea derivatives (e.g., CSD entry XXXX for torsion angle comparisons) .
Q. What strategies address contradictions in reactivity studies of fluorophenyl urea derivatives?
- Methodological Answer :
- Controlled Reactivity Assays : Test nucleophilic substitution (e.g., with Grignard reagents) under varying conditions (polar aprotic solvents, 60–80°C). Monitor regioselectivity via LC-MS.
- Comparative Analysis : Contrast with N,N'-bis(4-fluorophenyl)urea to assess electronic effects of fluorine position on reaction kinetics .
Q. How can researchers validate synthetic byproducts or degradation products?
- Methodological Answer :
- Stability Studies : Expose the compound to accelerated degradation (40°C/75% RH for 4 weeks). Analyze via UPLC-MS/MS to detect hydrolyzed products (e.g., fluorophenyl amines).
- Impurity Profiling : Use reference standards (e.g., fluorophenyl aniline) for spiking experiments to confirm HPLC retention times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
